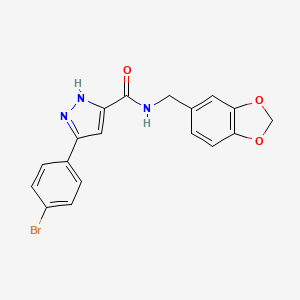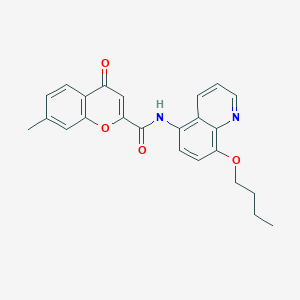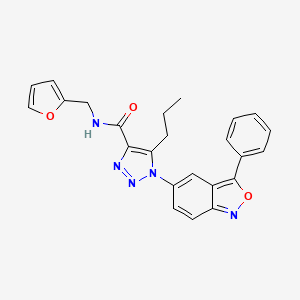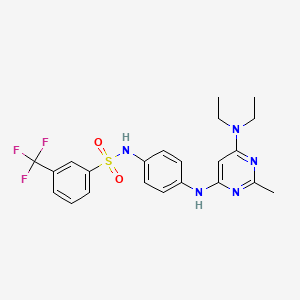![molecular formula C23H18FN3O4 B11302667 2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B11302667.png)
2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[5-(4-fluorofenil)-1,2,4-oxadiazol-3-il]fenoxi}-N-(2-metoxifenil)acetamida es un compuesto orgánico complejo que presenta un grupo fluorofenil, un anillo oxadiazol y una parte fenoxiacetamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{2-[5-(4-fluorofenil)-1,2,4-oxadiazol-3-il]fenoxi}-N-(2-metoxifenil)acetamida típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Un método común implica la formación del anillo oxadiazol a través de una reacción de ciclización de una hidrazida con un derivado de ácido carboxílico. La parte fenoxiacetamida se puede introducir a través de una reacción de sustitución nucleofílica, donde el derivado de fenol reacciona con un agente acilante en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucre la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de catalizadores para mejorar las velocidades de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{2-[5-(4-fluorofenil)-1,2,4-oxadiazol-3-il]fenoxi}-N-(2-metoxifenil)acetamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el anillo oxadiazol o la parte fenoxiacetamida.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica se pueden emplear para introducir diferentes sustituyentes en los anillos aromáticos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como hidruro de aluminio y litio, y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas, solventes como diclorometano o etanol, y a veces catalizadores para mejorar la eficiencia de la reacción.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede exhibir actividad biológica, convirtiéndolo en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Sus características estructurales sugieren un potencial como farmacóforo en el diseño de nuevos agentes terapéuticos.
Industria: El compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-{2-[5-(4-fluorofenil)-1,2,4-oxadiazol-3-il]fenoxi}-N-(2-metoxifenil)acetamida dependería de su aplicación específica. En un contexto biológico, podría interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. El anillo oxadiazol y el grupo fluorofenil podrían desempeñar roles clave en estas interacciones, influyendo en la afinidad y especificidad del compuesto para sus objetivos.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otros derivados de oxadiazol y análogos de fenoxiacetamida. Algunos ejemplos podrían ser:
- 2-{2-[5-(4-clorofenil)-1,2,4-oxadiazol-3-il]fenoxi}-N-(2-metoxifenil)acetamida
- 2-{2-[5-(4-metilfenil)-1,2,4-oxadiazol-3-il]fenoxi}-N-(2-metoxifenil)acetamida
Unicidad
Lo que distingue a 2-{2-[5-(4-fluorofenil)-1,2,4-oxadiazol-3-il]fenoxi}-N-(2-metoxifenil)acetamida es la presencia del grupo fluorofenil, que puede influir significativamente en sus propiedades químicas y biológicas. Los átomos de flúor pueden mejorar la estabilidad del compuesto, la lipofilia y la capacidad de interactuar con objetivos biológicos, convirtiéndolo en un compuesto único y valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C23H18FN3O4 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
2-[2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H18FN3O4/c1-29-20-9-5-3-7-18(20)25-21(28)14-30-19-8-4-2-6-17(19)22-26-23(31-27-22)15-10-12-16(24)13-11-15/h2-13H,14H2,1H3,(H,25,28) |
Clave InChI |
ODNWUSHUWUYIEA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11302587.png)
![N-(2-ethylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11302589.png)
![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11302591.png)
![N-(4-ethoxyphenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11302620.png)
![5-(3,4-dimethylphenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11302628.png)
![N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11302634.png)
![N-(4-ethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11302652.png)




![2-(benzylsulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11302676.png)
![N-(4-chloro-3-methylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11302681.png)
